molecular formula C11H8FNO2 B2763491 Methyl 5-fluoroisoquinoline-8-carboxylate CAS No. 1532191-07-3

Methyl 5-fluoroisoquinoline-8-carboxylate

Cat. No. B2763491
CAS RN: 1532191-07-3
M. Wt: 205.188
InChI Key: VPSMVCRBABTURF-UHFFFAOYSA-N
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Description

“Methyl 5-fluoroisoquinoline-8-carboxylate” is a chemical compound with the molecular formula C11H8FNO2 . It has a molecular weight of 205.19 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 11 carbon atoms, 8 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

“this compound” is a powder . The storage temperature is 4 degrees Celsius . The boiling point is not specified .

Scientific Research Applications

Synthesis and Antibacterial Activity

Methyl 5-fluoroisoquinoline-8-carboxylate serves as a key intermediate in the synthesis of various quinolone derivatives. For instance, its utilization in palladium-catalyzed cross-coupling reactions has led to the development of compounds with significant antibacterial activity. Notably, these synthesized compounds have shown excellent activity against both Gram-positive and Gram-negative bacteria, including resistant strains of Staphylococcus aureus and Streptococcus pneumoniae, as well as Mycoplasma pneumoniae and Mycobacterium tuberculosis (Hayashi et al., 2002). This highlights the potential of this compound derivatives as novel antibacterial agents.

Catalytic Arylation and Alkylation

The compound has also found applications in catalysis, particularly in auxiliary-directed, palladium-catalyzed β-arylation and alkylation of sp^3 and sp^2 C-H bonds in carboxylic acid derivatives. This method facilitates the selective functionalization of C-H bonds, expanding the toolbox for synthetic chemistry and enabling the efficient synthesis of complex molecules with potential pharmaceutical applications (Shabashov & Daugulis, 2010).

Fluorescent Sensors

In addition to its role in drug synthesis, derivatives of this compound have been explored as fluorescent sensors. For example, dendritic 8-hydroxyquinoline (8-HQ) derivatives synthesized from similar compounds have been shown to be highly selective for Zn(II) ions, demonstrating potential applications in bioimaging and environmental monitoring of heavy metals (Wang, Peng, & Sha, 2008).

Anticorrosive Properties

The modification of this compound derivatives has also been explored for anticorrosive applications. Compounds synthesized from this chemical scaffold have demonstrated significant efficacy in protecting carbon steel against corrosion in acidic environments. This suggests potential industrial applications in the development of more durable materials and coatings (Faydy et al., 2020).

Safety and Hazards

“Methyl 5-fluoroisoquinoline-8-carboxylate” is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

methyl 5-fluoroisoquinoline-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c1-15-11(14)8-2-3-10(12)7-4-5-13-6-9(7)8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSMVCRBABTURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=NC=CC2=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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